3-(Hydroxymethyl)cyclohexanecarboxylic acid
Description
Significance of Alicyclic Carboxylic Acids as Fundamental Scaffolds in Synthetic Chemistry
Alicyclic carboxylic acids, particularly those based on the cyclohexane (B81311) framework, are recognized as indispensable building blocks in organic synthesis. acs.org Their non-planar, saturated ring system allows for the precise spatial arrangement of functional groups, which is critical in the design of complex, three-dimensional molecules. nih.gov This structural feature is highly sought after in medicinal chemistry, where the shape of a molecule is often directly related to its biological activity. researchgate.netdrugbank.com
The carboxylic acid group itself is a highly versatile functional handle. It can participate in a vast number of chemical transformations, including esterification, amidation, and reduction to an alcohol. cymitquimica.com Furthermore, recent advancements in catalysis have enabled novel decarboxylative functionalization reactions, where the carboxylic acid group is removed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding its synthetic utility. acs.orgprinceton.eduacs.org The combination of the robust cyclohexane scaffold and the reactive carboxylic acid moiety makes these compounds foundational materials for constructing more elaborate molecular architectures. nih.govresearchgate.net
Positioning of 3-(Hydroxymethyl)cyclohexanecarboxylic Acid within the Landscape of Functionalized Cyclohexane Compounds
Within the broad class of alicyclic compounds, functionalized cyclohexanes—those bearing multiple functional groups—are of particular interest. nih.govmdpi.com this compound is a prime example of such a molecule. It is a bifunctional compound, featuring both a carboxylic acid group and a primary alcohol (hydroxymethyl group) attached to the cyclohexane ring.
The presence of two distinct and reactive functional groups on the same alicyclic scaffold makes this compound a highly versatile synthetic intermediate. The carboxylic acid can undergo one set of reactions while the hydroxyl group can undergo another, allowing for stepwise and controlled modifications. This dual functionality is crucial for synthesizing complex molecules, including polyesters, polyamides, and specialized pharmaceutical precursors where specific connectivity and stereochemistry are required. The relative 1,3-substitution pattern of the functional groups on the cyclohexane ring further defines its specific role and potential in stereoselective synthesis.
Below are the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molar Mass | 158.2 g/mol |
| CAS Number | 13380-83-1 bldpharm.com |
Historical Development and Emerging Trends in the Research of Hydroxylated Cyclohexanecarboxylic Acids
Research into cyclohexanecarboxylic acids and their derivatives has a well-established history, initially driven by their connection to natural products and their utility in industrial processes, such as the synthesis of precursors for nylon. wikipedia.org The hydrogenation of aromatic carboxylic acids, like benzoic acid, to their alicyclic counterparts has long been a fundamental industrial process. wikipedia.org
The study of hydroxylated versions, such as this compound, evolved from a broader interest in creating polyfunctional molecules for polymers and pharmaceuticals. google.com Early research often focused on the synthesis and characterization of these compounds, exploring different isomers and their fundamental reactions. osti.govgoogle.com For instance, processes for preparing hydroxymethylcyclohexane compounds through the hydrogenation of corresponding cyclohexanecarboxylic acids have been developed to produce valuable chemical intermediates like 1,3-cyclohexanedimethanol. google.com
Emerging trends in this area are heavily influenced by advancements in catalysis and a growing demand for complex, functionalized molecules in drug discovery. researchgate.net Modern synthetic organic chemistry is increasingly focused on developing highly selective and efficient methods for creating specific stereoisomers of substituted cyclohexanes. nih.gov Organocatalysis and metallaphotoredox catalysis are at the forefront of this research, offering new ways to construct complex cyclohexane rings with multiple stereocenters and to perform late-stage functionalization on the carboxylic acid group. nih.govprinceton.edu This allows chemists to access novel chemical space and build libraries of diverse cyclohexane derivatives for biological screening, including those with potential antibiotic properties. google.com
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFEJLVQNDNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Hydroxymethyl Cyclohexanecarboxylic Acid and Its Stereoisomers
Traditional and Modern Total Synthesis Approaches
The synthesis of 3-(hydroxymethyl)cyclohexanecarboxylic acid, a bifunctional cycloalkane, is of interest due to the utility of such structures as building blocks in medicinal chemistry and materials science. Various synthetic strategies have been developed, ranging from the construction of the carbocyclic framework to the modification of pre-existing rings.
Stepwise Construction of the Cyclohexane (B81311) Ring with Integrated Functionality
The formation of the cyclohexane ring with pre-placed or latent functional groups is a cornerstone of alicyclic chemistry. One common approach involves the hydrogenation of an aromatic precursor. For instance, m-hydroxybenzoic acid can be catalytically hydrogenated to yield 3-hydroxycyclohexanecarboxylic acid. chemicalbook.com The reaction is typically performed under high pressure with a catalyst such as Raney Nickel. chemicalbook.com Subsequent reduction of the carboxylic acid group would be required to yield the target compound, a transformation that can be challenging in the presence of the hydroxyl group.
Another fundamental strategy for ring construction is the Diels-Alder reaction, a powerful tool for forming six-membered rings with good stereochemical control. jocpr.com This [4+2] cycloaddition between a conjugated diene and a dienophile can be designed to install the necessary functional groups at the correct positions. For example, a suitably substituted diene could react with an acrylate dienophile to generate a cyclohexene precursor, which can then be further elaborated through hydrogenation and functional group interconversion to arrive at this compound. The Diels-Alder reaction is noted for its high atom economy, as all atoms from the reactants are incorporated into the product. jocpr.com
Strategic Routes Involving Key Intermediates (e.g., from Diethyl Propanedioate)
A classic and versatile method for synthesizing cyclic carboxylic acids involves the use of diethyl propanedioate, commonly known as diethyl malonate. The malonic ester synthesis can be adapted to form a cyclohexane ring. This process typically involves a double alkylation of diethyl malonate with a suitable dihalide, such as 1,5-dibromopentane. youtube.comchemicalforums.com The initial reaction with one equivalent of a base like sodium ethoxide generates an enolate, which undergoes nucleophilic substitution with the dihalide. youtube.com A second equivalent of base facilitates an intramolecular cyclization to form a diethyl cyclohexane-1,1-dicarboxylate. youtube.com Subsequent hydrolysis of the diester followed by heating leads to decarboxylation, yielding cyclohexanecarboxylic acid. youtube.com To adapt this for the target molecule, the starting dihalide would need to incorporate a protected hydroxymethyl group, or a functional group that can be converted to it.
Alternative routes often start from readily available cyclic precursors. For example, the reduction of m-methoxybenzoic acid using sodium in liquid ammonia can produce methyl 3-oxocyclohexanecarboxylate. google.com This key intermediate can then undergo further reduction and functional group manipulation to yield the desired this compound. Another approach involves the hydrogenation of benzenecarboxylic acids in the presence of specific catalysts and solvents, like tertiary cyclic amides, to form cyclohexanecarboxylic acid compounds. google.com The carboxylic acid groups can then be further hydrogenated to hydroxymethyl groups. google.com
Evaluation of Synthetic Efficiency and Atom Economy in Established Pathways
The efficiency of a synthetic route is a critical consideration, particularly in industrial applications. monash.edu Key metrics for evaluating efficiency include percentage yield, step economy (the number of steps), and atom economy. monash.edunih.gov
Atom Economy is a concept that measures how efficiently the mass of the reactants is incorporated into the final product. jocpr.comnih.gov Addition and cycloaddition reactions, like the Diels-Alder reaction, are inherently atom-economical. jocpr.comnih.gov In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. monash.edu
The "Brown" synthesis of ibuprofen, a multi-step process with a low atom economy of around 40%, serves as a classic example of an inefficient pathway that generates significant waste. monash.edu In contrast, the "Green" synthesis is much more efficient, involving fewer steps and achieving an atom economy of about 77%. monash.edu
When comparing pathways to this compound, a route involving the hydrogenation of a substituted benzoic acid is generally more step-economic than a multi-step construction starting from acyclic precursors like diethyl malonate. However, the atom economy of the hydrogenation can be excellent, approaching 100% for the ring formation step. The malonic ester synthesis, while versatile, suffers from lower atom economy due to the generation of byproducts during saponification and the loss of carbon dioxide during decarboxylation.
| Synthetic Pathway | Key Transformation | Typical Number of Steps | Atom Economy | Primary Waste Products |
|---|---|---|---|---|
| Hydrogenation of Aromatic Precursor | Catalytic Hydrogenation | Fewer | High | Minimal (catalyst separation) |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Variable | Very High | Minimal from cycloaddition step |
| Malonic Ester Synthesis | Cyclization/Decarboxylation | More | Lower | Salts, Ethanol, CO2 |
Stereoselective Synthesis and Enantiomeric Resolution Strategies
The presence of two stereocenters in this compound (at carbons 1 and 3) means it can exist as four stereoisomers. The synthesis of single, optically pure enantiomers is crucial for pharmaceutical applications, as different stereoisomers can have vastly different biological activities.
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis offers a powerful method for directly synthesizing enantiomerically enriched compounds. beilstein-journals.org This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral cyclohexane derivatives, several catalytic asymmetric strategies are viable.
One key method is the asymmetric [4+2] cycloaddition. By using a chiral Lewis acid catalyst, the reaction between a diene and a dienophile can be guided to produce a cyclohexene ring with high enantiomeric excess (ee). google.com For example, an asymmetric Diels-Alder reaction between a bisacrylate and butadiene in the presence of a titanium-based catalyst can yield (R)-3-cyclohexenecarboxylic acid with 95% ee. google.comgoogle.com This intermediate can then be converted into the desired stereoisomer of this compound.
Another important technique is the catalytic asymmetric hydrogenation of a prochiral precursor. nih.gov For instance, the hydrogenation of an aromatic ring using a chiral rhodium or ruthenium catalyst can induce diastereoselectivity, leading to the formation of a specific stereoisomer. nih.gov
Enzymatic and Biocatalytic Transformations for Enantiomeric Purity
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a highly effective tool for achieving exceptional levels of stereoselectivity under mild conditions. rjraap.comdntb.gov.uanih.gov Enzymes can be used for both the asymmetric synthesis of chiral compounds and the resolution of racemic mixtures.
Enantiomeric resolution is a process where a mixture of enantiomers is separated. nii.ac.jp This can be achieved through enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. Hydrolases, such as lipases and proteases, are commonly employed for this purpose. For example, a racemic ester of 3-hydroxycyclohexanecarboxylic acid could be treated with a lipase, which would selectively hydrolyze one enantiomer, leaving the other enantiomeric ester untouched. This method has been successfully used to resolve various chiral hydroxy acids. nii.ac.jp
Asymmetric biocatalytic synthesis can create a specific stereoisomer directly. Ketoreductases (KREDs) are particularly useful for the stereoselective reduction of ketones to chiral alcohols. nih.govresearchgate.net A prochiral 3-oxocyclohexanecarboxylic acid ester could be reduced using a specific KRED to yield a cis- or trans-3-hydroxycyclohexanecarboxylic acid ester with high enantiomeric purity. The stereochemical outcome depends on the specific enzyme used. For example, the microbial reduction of racemic 3-oxocyclohexanecarboxylic acid esters with Rhizopus arrhizus can produce optically active cis-3-hydroxycyclohexanecarboxylic acid esters. google.com However, this can result in a mixture of diastereomers that requires separation. google.com Chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, can also be employed to synthesize enantiomerically pure 2-substituted 3-hydroxycarboxylic esters. researchgate.net
| Method | Catalyst/Enzyme Type | Substrate Example | Key Advantage | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Catalysis | Chiral Lewis Acid (e.g., TiCl4-based) | Bisacrylate + Butadiene | Direct formation of chiral ring | Up to 95% ee for precursor google.comgoogle.com |
| Enzymatic Kinetic Resolution | Hydrolases (e.g., Lipases) | Racemic 3-hydroxycyclohexanecarboxylate ester | High enantiomeric purity of separated products | Often >99% ee |
| Asymmetric Biocatalysis | Ketoreductases (KREDs) | 3-oxocyclohexanecarboxylate ester | Direct synthesis of a single stereoisomer | Can exceed 99% ee researchgate.net |
Diastereoselective Control in Cyclohexane Ring Functionalization
Achieving diastereoselective control during the functionalization of the cyclohexane ring is paramount for the synthesis of specific stereoisomers of this compound. The inherent conformational preferences of the cyclohexane ring, primarily the chair conformation, dictate the stereochemical outcome of many reactions. Axial and equatorial positions exhibit different reactivities, which can be exploited to introduce substituents in a stereocontrolled manner.
Recent research has demonstrated the use of cascade inter–intramolecular double Michael additions for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. researchgate.netnih.gov This strategy, employing substrates like curcumins and arylidenemalonates in the presence of a phase transfer catalyst, allows for the construction of complex cyclohexane skeletons in a single step. researchgate.netnih.gov The resulting cyclohexanones can then be further elaborated to afford the desired this compound derivatives.
Another approach involves stereoselective microbial reduction of racemic 3-oxocyclohexanecarboxylic esters. For instance, the use of Rhizopus arrhizus can lead to optically active cis-3-hydroxycyclohexanecarboxylic esters, although this method often requires a subsequent challenging separation of diastereomers. google.comgoogle.com
The table below summarizes key findings in diastereoselective synthesis relevant to substituted cyclohexanes.
| Methodology | Key Features | Stereoselectivity | Reference |
| Cascade Double Michael Addition | One-pot synthesis of highly functionalized cyclohexanones. | Excellent diastereoselectivity. | researchgate.netnih.gov |
| Microbial Reduction | Stereoselective reduction of ketoesters. | Leads to optically active cis-hydroxyesters. | google.comgoogle.com |
Resolution Techniques for Racemic Mixtures (e.g., Diastereomeric Salt Formation)
When a synthesis yields a racemic mixture of this compound, resolution techniques are necessary to separate the enantiomers. Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.orglibretexts.org A common and effective strategy involves the formation of diastereomeric salts. libretexts.orglibretexts.org
This method entails reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.org Naturally occurring and readily available chiral bases such as brucine, strychnine, and quinine are frequently employed for this purpose. libretexts.org The resulting products are diastereomers, which have different physical properties, including solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
An example of this is the resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid using quinine trihydrate. google.com This process, although effective, may require multiple crystallization steps to achieve high optical purity. google.com Enzymatic resolution offers an alternative, where an enzyme selectively catalyzes a reaction with one enantiomer of the racemic mixture. For instance, α-chymotrypsin-catalyzed ester hydrolysis has been explored for methyl cis-3-hydroxycyclohexanecarboxylate, though achieving high enantiomeric excess can be challenging and may result in reduced yields. google.com
| Resolution Technique | Chiral Resolving Agent | Principle of Separation | Reference |
| Diastereomeric Salt Formation | Chiral bases (e.g., quinine) | Differential solubility of diastereomeric salts | google.comlibretexts.org |
| Enzymatic Resolution | Hydrolases (e.g., α-chymotrypsin) | Enantioselective enzymatic reaction | google.com |
Hydrogenation-Based Syntheses of Substituted Cyclohexane Rings
Hydrogenation of aromatic precursors represents a powerful and direct route to substituted cyclohexane rings, including the core structure of this compound.
The catalytic hydrogenation of benzoic acid and its derivatives is a well-established method for producing cyclohexanecarboxylic acids. mdpi.com The choice of catalyst is critical for achieving high conversion and selectivity. For instance, the hydrogenation of m-hydroxybenzoic acid over a Raney Ni catalyst in an aqueous sodium hydroxide solution at elevated temperature and pressure yields 3-hydroxycyclohexane-1-carboxylic acid. chemicalbook.com
Supported transition metal catalysts, such as rhodium on carbon (Rh/C), have demonstrated high activity for the ring hydrogenation of benzoic acid, even at relatively low temperatures in supercritical CO2. mdpi.comresearchgate.net
In addition to the hydrogenation of aromatic rings, the selective hydrogenation of unsaturated cyclic systems provides another pathway to the desired cyclohexane derivatives. For example, optically active 3-cyclohexene-1-carboxylic acid can serve as a precursor. jiangnan.edu.cn The double bond in the cyclohexene ring can be selectively hydrogenated to afford the saturated cyclohexane ring. This approach is particularly useful when starting from chiral precursors obtained through methods like asymmetric Diels-Alder reactions.
The catalyst system and reaction conditions play a pivotal role in determining the stereochemical outcome of hydrogenation reactions. For the hydrogenation of benzoic acid, different catalysts exhibit varying selectivities. For example, 5% Ru/C can hydrogenate both the aromatic ring and the carboxylic group, whereas 5% Pd/C selectively hydrogenates only the aromatic ring. researchgate.net
The choice of solvent can also significantly influence the selectivity. The use of a binary solvent system, such as 1,4-dioxane and water, has been shown to increase the selectivity for cyclohexane carboxylic acid during the hydrogenation of benzoic acid with a 5% Ru/C catalyst. cabidigitallibrary.org Rhodium catalysts with specific ligands, such as (Cyclohexyl-CAAC)Rh(COD)Cl, can achieve cis-selective hydrogenation of aromatic rings, preserving other functional groups. tcichemicals.com
The following table summarizes the performance of different catalysts in the hydrogenation of benzoic acid.
| Catalyst | Solvent | Key Products | Selectivity | Reference |
| 5% Ru/C | 1,4-dioxane/water | Cyclohexane carboxylic acid | 86% | cabidigitallibrary.org |
| 5% Pd/C | Not specified | Cyclohexane carboxylic acid | High | researchgate.net |
| Rh/C | Supercritical CO2 | Cyclohexanecarboxylic acid | 100% | mdpi.comresearchgate.net |
Novel Synthetic Pathways and Reaction Technologies
Beyond classical functional group interconversions, novel synthetic strategies provide efficient routes to the core structure of this compound and its stereoisomers, often establishing the key carbon framework and stereochemistry in a single step.
Exploration of Diels-Alder Reactions for Cyclohexene Scaffolds
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with controlled stereochemistry. slideshare.net This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be used to synthesize a cyclohexene derivative, which can then be hydrogenated to afford the desired saturated cyclohexane ring. nih.govresearchgate.net
For the synthesis of precursors to this compound, a diene and a dienophile bearing the appropriate functional groups or their synthetic equivalents are required. For example, the reaction between butadiene and an acrylate derivative bearing a protected hydroxymethyl group could lead to a cyclohexene scaffold with the desired 1,3-substitution pattern. The stereochemistry of the substituents on the newly formed ring is dictated by the stereochemistry of the reactants and the endo/exo selectivity of the cycloaddition. slideshare.net The use of chiral auxiliaries or chiral catalysts can enable asymmetric Diels-Alder reactions, providing access to enantiomerically pure stereoisomers. google.com Aminosiloxy dienes have shown high reactivity and regioselectivity in Diels-Alder reactions, making them versatile intermediates for complex syntheses. orgsyn.org
| Diene | Dienophile | Key Feature | Product |
| 1-Amino-3-siloxy-1,3-butadiene | Methyl acrylate | High reactivity and regioselectivity | Functionalized cyclohexene adduct orgsyn.org |
| Butadiene | Methyl methacrylate | Formation of 1-methylcyclohexene-carboxylate | Precursor to 1-methylcyclohexanecarboxylic acid orgsyn.org |
| Butadiene | Chiral bis-acrylate | Asymmetric cycloaddition | Optically active cyclohexene carboxylic acid google.com |
Iodocyclization and Related Halogenation Methodologies
Iodocyclization reactions are effective methods for constructing carbo- and heterocyclic rings from unsaturated precursors. researchgate.net This type of reaction involves the electrophilic activation of an alkene or alkyne by an iodine source, followed by intramolecular attack by a nucleophile.
In the context of synthesizing the cyclohexane ring, a suitably functionalized acyclic precursor containing a nucleophilic moiety and a double or triple bond could undergo iodocyclization. For instance, an unsaturated dicarbonyl compound or a related substrate could be induced to cyclize. The resulting iodinated cyclic compound can be a versatile intermediate, as the iodine atom can be further functionalized through various cross-coupling reactions or removed reductively. organic-chemistry.org A key step in the synthesis of a precursor to an optically active 3-hydroxycyclohexanecarboxylic acid methyl ester involved an iodolactonization, a specific type of iodocyclization, followed by elimination of HI. google.com These reactions often proceed under mild conditions and offer good control over regioselectivity. rsc.org
| Reaction Type | Precursor Type | Key Intermediate | Potential Application |
| Iodolactonization | Unsaturated carboxylic acid | Iodonium ion | Stereocontrolled synthesis of lactones, convertible to hydroxy acids google.com |
| 5-endo-dig Iodocyclization | Alkynylthiol derivatives | Iodonium cation | Synthesis of substituted heterocycles, principles applicable to carbocycles organic-chemistry.org |
| Electrophilic Iodocyclization | 2-Alkynylthioanisoles | Cationic intermediate | Synthesis of functionalized benzo[b]thiophenes, demonstrating C-C bond formation nih.gov |
Application of Organocatalysis and Metal-Free Conditions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of chiral molecules without the use of metal catalysts. nih.gov For the synthesis of substituted cyclohexanes, organocatalytic cascade reactions, such as Michael-aldol sequences, are particularly effective. beilstein-journals.org
The synthesis of a highly functionalized cyclohexanone, a potential precursor to this compound, can be achieved through a cascade inter-intramolecular double Michael addition. beilstein-journals.org For example, the reaction between an enone and a Michael donor can be catalyzed by a chiral amine or a thiourea-based catalyst to produce a cyclic product with high diastereoselectivity and enantioselectivity. mdpi.com These reactions often proceed under mild, metal-free conditions. The resulting cyclic ketone can then be further elaborated, for instance, by reduction of the ketone and subsequent functional group manipulations to yield the target hydroxy acid. An organocatalytic Michael-cyclization cascade has been developed for the synthesis of chiral γ-lactols, which can be transformed into complex trisubstituted γ-lactones, demonstrating the utility of this approach for building complex chiral structures. rsc.org
| Reaction | Catalyst Type | Reactants | Key Advantage |
| Asymmetric Michael Addition | Chiral Thiourea-Diamine | Cycloketones, Nitroalkenes | High enantioselectivity and diastereoselectivity mdpi.com |
| Cascade Double Michael Addition | Phase Transfer Catalyst (TBAB) | Curcumins, Arylidenemalonates | High diastereoselectivity under mild, aqueous conditions beilstein-journals.org |
| Michael-Cyclization Cascade | Organocatalyst | Aldehydes, 4-oxa-α,β-unsaturated carboxylic acids | Facile synthesis of chiral γ-lactols with high enantioselectivity rsc.org |
Chemical Transformations and Reactivity Profiles of 3 Hydroxymethyl Cyclohexanecarboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxyl group is a versatile functional group that undergoes several characteristic reactions, including nucleophilic acyl substitution, reduction, and alpha-halogenation. khanacademy.orgjackwestin.com
Esterification and Amidation Reactions for Derivative Synthesis
Nucleophilic acyl substitution reactions are fundamental to the derivatization of the carboxylic acid moiety in 3-(hydroxymethyl)cyclohexanecarboxylic acid, leading to the formation of esters and amides. khanacademy.org
Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed. organic-chemistry.orgmsu.edulibretexts.org
The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comorganic-chemistry.org
Table 1: Fischer Esterification of this compound
| Reactant | Catalyst | Product |
|---|
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.org To facilitate this transformation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. khanacademy.orgmdpi.com The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is a good leaving group. khanacademy.org This intermediate is then readily attacked by the amine nucleophile to produce the corresponding amide. khanacademy.org This method is widely used in peptide synthesis and for creating various amide derivatives under mild conditions. google.com
Table 2: DCC-Mediated Amidation of this compound
| Reactant | Coupling Agent | Product |
|---|
Reduction to Alcohol and Other Carboxylic Acid Derivatives
The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. This transformation is a key synthetic route for producing diols from hydroxy acids.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are required for this reduction. nih.govcommonorganicchemistry.comchemistrysteps.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids unless the acid is first activated. commonorganicchemistry.comcore.ac.uk The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com The mechanism involves the initial deprotonation of the carboxylic acid by the hydride, followed by the reduction of the carboxylate salt. chemistrysteps.comquimicaorganica.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.com
Applying this reaction to this compound would convert the carboxylic acid group into a second hydroxymethyl group, yielding cyclohexane-1,3-diyldimethanol.
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | Cyclohexane-1,3-diyldimethanol |
Halogenation Reactions (e.g., Hell-Volhard-Zelinsky Type)
The Hell-Volhard-Zelinsky (HVZ) reaction is a specific method for the α-halogenation of carboxylic acids. alfa-chemistry.comlibretexts.orgbyjus.com This reaction introduces a halogen atom (chlorine or bromine) to the carbon atom adjacent to the carboxyl group. byjus.comnrochemistry.com The reaction requires a catalytic amount of phosphorus trihalide (e.g., PBr₃) and one equivalent of the halogen (e.g., Br₂). alfa-chemistry.combyjus.com
The mechanism begins with the conversion of the carboxylic acid into an acyl halide by the phosphorus trihalide. libretexts.orgmasterorganicchemistry.com The acyl halide then tautomerizes to its enol form, which is more reactive towards halogenation. libretexts.orgmasterorganicchemistry.com The enol subsequently reacts with the halogen to form the α-halo acyl halide. masterorganicchemistry.com This intermediate can then react with another molecule of the starting carboxylic acid to generate the final α-halo carboxylic acid product and regenerate the acyl halide intermediate, thus completing the catalytic cycle. libretexts.org
For this compound, the HVZ reaction would result in the substitution of a hydrogen atom on the C1 carbon with a bromine or chlorine atom, yielding 1-halo-3-(hydroxymethyl)cyclohexanecarboxylic acid.
Reactions Involving the Hydroxymethyl Functionality
The primary alcohol of the hydroxymethyl group can undergo oxidation to form aldehydes and carboxylic acids, as well as substitution reactions.
Oxidation to Aldehyde and Carboxylic Acid Derivatives
The hydroxymethyl group, being a primary alcohol, can be oxidized to an aldehyde and subsequently to a carboxylic acid. youtube.com The choice of oxidizing agent determines the final product.
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol all the way to a carboxylic acid. youtube.com
Oxidation to Aldehyde: Using a reagent like PCC would convert this compound to 3-formylcyclohexanecarboxylic acid.
Oxidation to Dicarboxylic Acid: Employing a strong oxidant like chromic acid would transform the hydroxymethyl group into a second carboxyl group, resulting in cyclohexane-1,3-dicarboxylic acid.
Table 4: Oxidation of the Hydroxymethyl Group
| Oxidizing Agent | Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | 3-Formylcyclohexanecarboxylic acid |
| Chromic Acid (H₂CrO₄) | Cyclohexane-1,3-dicarboxylic acid |
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. msu.edulibretexts.org Therefore, for nucleophilic substitution reactions to occur at the hydroxymethyl carbon, the -OH group must first be converted into a better leaving group. msu.edulibretexts.org
Common strategies include:
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This would yield 3-(halomethyl)cyclohexanecarboxylic acid.
Conversion to Tosylates: The alcohol can react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
These activated intermediates can then react with various nucleophiles (e.g., cyanide, azide, alkoxides) to synthesize a broad spectrum of derivatives where the hydroxymethyl group has been modified.
Table 5: Activation and Substitution of the Hydroxyl Group
| Activation Reagent | Intermediate | Subsequent Nucleophile | Final Product Example |
|---|---|---|---|
| SOCl₂ or PBr₃ | 3-(Halomethyl)cyclohexanecarboxylic acid | Cyanide (CN⁻) | 3-(Cyanomethyl)cyclohexanecarboxylic acid |
Reactivity of the Cyclohexane (B81311) Ring System
The reactivity of the cyclohexane ring in this compound is profoundly influenced by its conformational properties and the stereochemical relationship between the two substituents.
Stereochemical Considerations in Ring Transformations
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. weebly.comslideshare.net In this conformation, substituents can occupy either axial or equatorial positions. unacademy.com For this compound, both cis and trans diastereomers exist.
In the trans isomer, one substituent is at C1 and the other at C3. The most stable conformation will have both the hydroxymethyl and carboxylic acid groups in equatorial positions (1e, 3e), which minimizes steric hindrance, particularly 1,3-diaxial interactions. msu.edu In the cis isomer, the most stable chair conformation will place the larger of the two groups in an equatorial position to minimize steric strain, while the smaller group may be forced into an axial position (1e, 3a or 1a, 3e).
These conformational preferences have significant implications for the reactivity of the ring. Reactions occurring directly on the ring carbons or on the functional groups are affected by their spatial orientation. chemistryschool.net
Steric Hindrance: Equatorial substituents are generally more sterically accessible to incoming reagents than axial substituents, which are shielded by the two other axial hydrogens on the same side of the ring. spcmc.ac.in
Stereoelectronic Effects: The orientation of the C-H or C-C bonds (axial vs. equatorial) can influence the progress of reactions such as eliminations or neighbouring group participation. For example, E2 elimination reactions on cyclohexane systems typically require an anti-periplanar arrangement of the leaving group and a proton, which often necessitates that both be in axial positions.
Steric Assistance: In some cases, a reaction may proceed faster for an axial substituent if the transformation leads to a relief of steric strain in the transition state. spcmc.ac.in For instance, the oxidation of an axial alcohol to a ketone can be faster than its equatorial counterpart because it alleviates the 1,3-diaxial interactions present in the starting material. spcmc.ac.in
Therefore, any transformation on the cyclohexane ring of this compound must consider the stereoisomer being used (cis or trans) and the preferred conformation, as these factors will dictate the stereochemical outcome of the reaction. weebly.com
Potential for Further Functionalization of the Cyclohexane Core
Beyond transformations of the existing hydroxyl and carboxyl groups, the cyclohexane scaffold itself can be further functionalized. This allows for the introduction of new chemical handles and the generation of more complex molecular architectures.
A powerful modern strategy for this is catalyst-controlled C–H functionalization. researchgate.net This approach enables the direct conversion of unactivated C–H bonds into new C-C, C-N, or C-O bonds, offering a highly efficient route to complex molecules. researchgate.net For a substituted cyclohexane like this compound, the key challenges are controlling site-selectivity (which C-H bond reacts) and stereoselectivity. researchgate.netresearchgate.net Research has shown that rhodium-carbene catalysts can achieve site- and stereoselective C-H insertion into cyclohexane rings, often favoring equatorial C-H bonds due to steric factors. researchgate.netresearchgate.net By choosing an appropriate catalyst and directing group (potentially one of the existing functional groups), it may be possible to selectively functionalize positions such as C2, C4, C5, or C6 of the cyclohexane core.
Other strategies for functionalization include:
Free-radical reactions: Halogenation of the ring can be initiated under radical conditions, although this often leads to a mixture of products due to the similar reactivity of the various secondary C-H bonds.
Annulation Reactions: Organocatalytic domino or cascade reactions can be employed to build new rings onto the cyclohexane core, often with high stereocontrol, leading to complex polycyclic systems. nih.gov These methods typically involve converting the existing functional groups into reactive intermediates that can participate in Michael additions or other ring-forming sequences. nih.gov
The development of synthetic methods for the modular and stereoselective functionalization of substituted cyclohexanes is an active area of research, as these scaffolds are prevalent in natural products and pharmaceuticals. nih.govovid.com
Formation of Hybrid and Polycyclic Structures Incorporating the Cyclohexane Scaffold
The bifunctional nature of this compound makes it an excellent building block for the synthesis of bicyclic and more complex polycyclic structures. The relative positioning of the hydroxyl and carboxylic acid groups allows for intramolecular reactions to form fused or bridged ring systems.
A primary example is intramolecular lactonization . Depending on the stereochemistry (cis or trans), the hydroxyl group can attack the activated carboxylic acid (e.g., as an acyl chloride or mixed anhydride) to form a lactone. For the cis isomer, the proximity of the axial carboxyl and equatorial hydroxymethyl groups (or vice-versa) in certain conformations could facilitate the formation of a six-membered lactone ring, resulting in a bicyclic decalin-like system. The feasibility and stereochemical outcome of such cyclizations are governed by conformational and steric factors.
Furthermore, this compound and its derivatives can serve as scaffolds in the synthesis of larger, more complex molecules. For instance, derivatives of cyclohexanecarboxylic acid are used in the synthesis of:
Liquid Crystals: The rigid cyclohexane core is a common component in liquid crystal materials. ccspublishing.org.cn
Biologically Active Molecules: The cyclohexane ring is a key structural motif in many natural products and pharmaceutical agents. nih.govnih.gov Synthetic strategies often involve the elaboration of a pre-existing functionalized cyclohexane, such as in the synthesis of DGAT1 inhibitors for the treatment of obesity, which incorporate a cyclohexanecarboxylic acid head group. nih.gov
Polycyclic Natural Products: In total synthesis, a functionalized cyclohexane can be a key starting material onto which other rings are built using annulation strategies or cycloaddition reactions.
The ability to control the stereochemistry on the cyclohexane ring and to further functionalize it makes this compound a versatile precursor for creating diverse and complex molecular architectures.
Strategic Applications of 3 Hydroxymethyl Cyclohexanecarboxylic Acid in Advanced Chemical Sciences
Role as a Versatile Chiral Building Block in Asymmetric Synthesis
The presence of stereocenters in the cyclohexane (B81311) ring of 3-(Hydroxymethyl)cyclohexanecarboxylic acid makes it a valuable precursor in the field of asymmetric synthesis. Through chiral resolution or asymmetric synthesis, enantiomerically pure forms of this compound can be obtained, serving as versatile building blocks for the synthesis of a wide array of chiral molecules.
Precursor for Enantiomerically Pure Cyclic and Acyclic Molecules
While direct examples of the use of this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis strongly support its potential. The closely related compound, cis-3-hydroxycyclohexanecarboxylic acid, has been successfully resolved into its enantiomers. This resolution is a critical step in obtaining optically pure compounds that can then be used in the synthesis of more complex chiral molecules. The separation of enantiomers is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
The separated enantiomers of this compound could theoretically serve as starting materials for a variety of transformations. The carboxylic acid and hydroxyl functionalities can be selectively modified to introduce new stereocenters or to build upon the existing chiral scaffold. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions, while the carboxylic acid can be transformed into esters, amides, or other functional groups, paving the way for the synthesis of diverse enantiomerically pure cyclic and acyclic compounds.
Construction of Complex Carbon Frameworks
The rigid cyclohexane core of this compound provides a well-defined three-dimensional template for the construction of complex carbon frameworks. Once in its enantiomerically pure form, the compound can be elaborated through various synthetic strategies to create intricate molecular architectures.
The bifunctional nature of the molecule allows for sequential or orthogonal chemical modifications. For example, the carboxylic acid could be used to anchor the molecule to a solid support for solid-phase synthesis, while the hydroxyl group is elaborated in solution. Alternatively, both functional groups could be involved in intramolecular reactions to form bicyclic or polycyclic systems. The cyclohexane ring itself can also undergo further functionalization, such as through allylic oxidation or C-H activation, to introduce additional complexity. The ability to control the stereochemistry at multiple centers makes this compound a potentially powerful tool for the total synthesis of natural products and other complex organic molecules.
Intermediate in Agrochemical Development
The structural motifs present in this compound are relevant to the design of new agrochemicals. Carboxylic acids and their derivatives are a well-established class of compounds with herbicidal and fungicidal activity.
Use in the Synthetic Routes of Agrochemical Precursors
The synthesis of agrochemical precursors often requires robust and scalable chemical processes. The chemical properties of this compound make it amenable to a variety of synthetic transformations that are common in industrial chemical synthesis.
Impact on Rational Design of Agricultural Chemicals
The rational design of new agricultural chemicals relies on understanding the structure-activity relationships of existing compounds. The rigid cyclohexane ring of this compound can be used to systematically probe the spatial requirements of a biological target. By varying the substitution pattern on the ring and modifying the functional groups, chemists can gain insights into the key molecular interactions that are responsible for the desired biological effect.
For example, the distance and relative orientation of the carboxylic acid and hydroxymethyl groups are fixed by the cyclohexane ring. This conformational constraint can be exploited to design molecules that bind with high affinity and selectivity to a specific enzyme or receptor in a target pest. The development of new herbicides and fungicides with novel modes of action is crucial to combat the evolution of resistance in pest populations. The unique structural features of this compound make it an interesting starting point for the exploration of new chemical space in the search for the next generation of crop protection agents.
Contributions to Material Science and Polymer Chemistry
The bifunctional nature of this compound makes it a promising monomer for the synthesis of a variety of polymers, particularly polyesters and polyurethanes. The cycloaliphatic structure can impart unique properties to these materials, such as improved thermal stability, mechanical strength, and hydrolytic resistance.
The synthesis of biodegradable polymers is an area of intense research, driven by the need to develop more sustainable materials. Polyesters derived from hydroxy acids are a major class of biodegradable polymers. While specific research on polymers derived solely from this compound is limited, the general principles of polyester (B1180765) synthesis are well-established. The compound can undergo self-condensation or be co-polymerized with other monomers to create a wide range of polyester architectures. The resulting polymers could find applications in areas such as biomedical devices, drug delivery systems, and environmentally friendly packaging.
Monomer or Modifier in Polymer Synthesis
The presence of both an alcohol (-OH) and a carboxylic acid (-COOH) functional group within the same molecule allows this compound to act as an AB-type monomer for condensation polymerization. This type of polymerization involves the reaction between the two functional groups of different monomer molecules to form an ester linkage, with the elimination of a small molecule, typically water.
Through self-condensation, this compound can theoretically form a polyester. In this reaction, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, leading to the formation of a long polymer chain. The general reaction for polyester formation from a hydroxy acid is as follows:
n HO-R-COOH → H-[O-R-CO]n-OH + (n-1) H₂O
The incorporation of the cyclohexane ring into the polyester backbone is expected to influence the polymer's properties significantly. Compared to linear aliphatic polyesters, the bulky and rigid nature of the cyclohexane unit can increase the glass transition temperature (Tg), enhance thermal stability, and affect the crystallinity of the resulting material.
Furthermore, this compound can be employed as a comonomer or modifier in the synthesis of other polymers, such as copolyesters or polyamides. When copolymerized with dicarboxylic acids and diols, it can introduce specific functionalities and alter the polymer's architecture and physical characteristics. For instance, its inclusion can improve the hydrolytic stability or mechanical properties of the final polymer. researchgate.net The use of comonomers is a key strategy to tailor the characteristics of polyesters for specific applications, including in the biomedical field as biodegradable and bioabsorbable materials. researchgate.net
| Property | Expected Influence of Cyclohexane Ring | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid ring structure restricts chain mobility. |
| Thermal Stability | Enhancement | The saturated alicyclic ring is generally more stable than linear aliphatic chains. |
| Crystallinity | Varies | The non-linear structure can disrupt chain packing, potentially reducing crystallinity. |
| Mechanical Properties | Increased rigidity and hardness | The bulky ring structure adds stiffness to the polymer backbone. |
Structural Element in the Design of Novel Materials
The rigid cyclohexane core of this compound is a valuable structural motif in the design of novel materials, particularly in the field of liquid crystals. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. researchgate.net The shape and rigidity of the constituent molecules are crucial for the formation of mesophases, the characteristic ordered structures of liquid crystals. researchgate.net
Compounds containing the trans-1,4-disubstituted cyclohexane ring are common building blocks in thermotropic liquid crystals. tandfonline.com The cyclohexane ring provides rigidity and a defined geometry, which are essential for achieving the anisotropic molecular arrangements that define liquid crystalline phases. For example, esters derived from trans-4-n-alkyl-cyclohexane carboxylic acids are known to exhibit liquid crystalline properties. whiterose.ac.uk While research has often focused on the 1,4-substituted isomers, the 1,3-substitution pattern of this compound offers a different geometric profile—a "kinked" or bent shape—that can be exploited to design materials with specific phase behaviors.
The synthesis of high-performance aromatic copolyesters has demonstrated that incorporating m-substituted bifunctional comonomers can lead to amorphous polymers with high glass transition temperatures and thermal stability. nih.gov By analogy, the bent structure of the 3-substituted cyclohexane ring can be used to disrupt regular chain packing, potentially leading to amorphous materials with unique optical or mechanical properties. The ability to control such properties is critical in developing advanced materials for applications ranging from electronic displays to specialty polymers. researchgate.netnih.gov
Employment in Catalyst Design and Development
The dual functionality of this compound provides anchor points for its application in the design and development of advanced catalytic systems. The carboxylate group can act as a robust coordinating ligand for metal centers, while the hydroxyl group offers a site for further functionalization or interaction with a support material.
Ligand Precursor for Metal-Organic Catalysts
This compound is a potential ligand precursor for the synthesis of metal-organic catalysts, including metal-organic frameworks (MOFs). MOFs are coordination polymers with a crystalline structure consisting of metal ions or clusters coordinated to organic ligands. nih.gov The carboxylate group of the molecule can readily coordinate with various metal ions, forming stable metal-carboxylate nodes.
While aromatic carboxylates are more commonly used in MOF synthesis, their aliphatic and alicyclic counterparts, such as trans-1,4-cyclohexanedicarboxylate, are gaining attention for creating frameworks with unique properties. nih.govmdpi.com The flexibility and stereochemistry of the cyclohexane ring can influence the final topology and functionality of the framework. The additional hydroxyl group on this compound can serve several roles:
Secondary Coordination Site: It could coordinate to the same or an adjacent metal center, leading to frameworks with higher connectivity and specific geometries.
Post-Synthetic Modification: The hydroxyl group can be chemically modified after the framework has been synthesized, allowing for the introduction of new functional groups to tune the catalyst's properties.
Active Site Interaction: It can act as a hydrogen-bond donor or acceptor, potentially influencing the substrate's orientation within the catalyst's pores and affecting selectivity.
The synthesis of coordination polymers often involves careful control of reaction conditions to direct the crystallization of a desired structure. nih.gov The use of a multifunctional ligand like this compound could lead to novel MOFs with potential applications in gas storage, separation, and heterogeneous catalysis.
| Functional Group | Potential Role in Metal-Organic Catalysts |
| Carboxylic Acid (-COOH) | Primary coordination site for binding metal ions to form framework nodes. |
| Hydroxyl (-OH) | Secondary coordination site; platform for post-synthetic modification; active site for substrate interaction. |
| Cyclohexane Ring | Structural backbone influencing framework topology, pore size, and stability. |
Scaffold for Supported and Heterogeneous Catalysts
In heterogeneous catalysis, a catalytically active species is often immobilized on a solid support to facilitate catalyst separation and recycling. mdpi.comrsc.org this compound can function as a molecular scaffold or linker to attach homogeneous catalysts to a solid support material, such as silica (B1680970) or alumina.
The typical strategy involves first anchoring the molecule to the support and then using its remaining functional group to bind the active metal complex. For instance:
The carboxylic acid group can react with surface hydroxyl groups on an oxide support (like silica) to form a stable ester or be used to chelate to the support surface.
The pendant hydroxyl group is then available to act as a ligand for a transition metal complex, effectively tethering the active catalyst to the solid support. rsc.org
This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. The length and flexibility of the cyclohexane-based scaffold can influence the accessibility of the catalytic center and, consequently, its activity and selectivity. While specific examples utilizing this compound are not prominent in the literature, the principles of catalyst immobilization strongly suggest its potential in this application.
Fine Chemical Production and Industrial Synthesis
Alicyclic compounds containing multiple functional groups are valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals and other specialty products. wiley-vch.deframochem.com The defined stereochemistry and reactivity of these intermediates are crucial for constructing complex molecular targets.
Intermediate in the Synthesis of High-Value Specialty Chemicals
The functionalized cyclohexane ring is a core structure in several high-value specialty chemicals, most notably the pharmaceutical drug Tranexamic acid. Tranexamic acid, which is chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss. quickcompany.inresearchgate.net It is included on the World Health Organization's List of Essential Medicines. researchgate.net
Several industrial syntheses of Tranexamic acid have been developed, often starting from precursors like p-aminomethyl benzoic acid or dimethyl terephthalate, which are subsequently hydrogenated to create the cyclohexane ring. researchgate.netchemicalbook.com One documented synthetic route involves intermediates that are structurally analogous to this compound, highlighting the importance of this class of bifunctional cyclohexane derivatives. For example, a process starting from cyclohexane-1,4-dimethanol has been described. quickcompany.in This starting material is first converted to 4-bromomethyl cyclohexane-1-methanol and then oxidized to form the carboxylic acid, which is subsequently aminated to yield Tranexamic acid. quickcompany.in
Process Development for Scalable Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a robust and economically viable process. Development efforts for scalable production have centered on optimizing reaction pathways, catalyst systems, and purification methods to ensure high yield, purity, and cost-effectiveness. A prominent strategy for the large-scale synthesis of this compound involves a two-step hydrogenation process starting from readily available aromatic precursors.
A potential pathway for scalable synthesis begins with a benzenecarboxylic acid compound, which first undergoes hydrogenation of the benzene (B151609) ring to form the corresponding cyclohexanecarboxylic acid derivative. This is followed by the reduction of the carboxylic acid group to a hydroxymethyl group. google.com
Step 1: Aromatic Ring Hydrogenation
The initial step involves the catalytic hydrogenation of the aromatic ring of a suitable precursor, such as 3-carboxybenzaldehyde or a derivative of isophthalic acid. The choice of catalyst is critical for achieving high conversion and selectivity. Research has explored the use of transition metal catalysts, with rhodium and ruthenium supported on solid materials showing promise for this transformation. The use of a solid support facilitates catalyst recovery and reuse, a key consideration for industrial applications.
Reaction conditions for the aromatic ring hydrogenation are a significant focus of process optimization. Parameters such as temperature, hydrogen pressure, and solvent selection are carefully controlled to maximize the yield of the desired cyclohexanecarboxylic acid intermediate while minimizing side reactions. For instance, patent literature suggests that pressures ranging from 80 to 2,000 psig and temperatures between 20°C and 200°C can be effective for the hydrogenation of the benzene ring in the presence of a rhodium or ruthenium catalyst on a solid support. google.com The use of tertiary cyclic amide solvents has also been proposed to enhance the process. google.com
Step 2: Carboxylic Acid Reduction
The second step focuses on the reduction of the carboxylic acid functionality to the hydroxymethyl group. This transformation is a well-established reaction in organic synthesis, and for scalable production, catalytic hydrogenation is often preferred over the use of stoichiometric reducing agents due to waste reduction and cost considerations.
The hydrogenation of carboxylic acids to alcohols typically requires more forcing conditions than the reduction of many other functional groups. The development of efficient and selective catalysts for this step is an active area of research. Studies on the hydrogenation of similar substrates, such as 4-carboxybenzaldehyde, have investigated the use of palladium-based catalysts, for example, palladium on titanium dioxide (Pd/TiO2). researchgate.net The kinetics of such reactions can be complex, often involving consecutive steps where the aldehyde is first rapidly hydrogenated to a hydroxymethyl group, which is then more slowly converted. researchgate.net
Process Optimization and Purification
For a commercially viable process, optimization of the entire workflow is essential. This includes not only the reaction conditions for each step but also the methods for separation and purification of the final product. After the synthesis, this compound needs to be isolated from the reaction mixture, which may contain unreacted starting materials, intermediates, byproducts, and catalyst residues.
Downstream processing can involve techniques such as filtration to remove the solid catalyst, followed by extraction and crystallization to isolate and purify the final product. The choice of solvents for extraction and crystallization is critical to ensure high recovery and purity of the this compound. The development of efficient purification protocols is a key aspect of process development, as it directly impacts the quality and cost of the final product.
While specific, detailed data on the scalable production of this compound remains largely proprietary within industrial settings, the general principles of process development for similar molecules provide a framework for its large-scale synthesis. The following tables outline hypothetical process parameters based on findings for related transformations, illustrating the key variables in process optimization.
Table 1: Illustrative Parameters for Aromatic Ring Hydrogenation
| Parameter | Range | Catalyst Example | Solvent Example |
| Temperature | 60 - 180 °C | 5% Ru/C | N-Methyl-2-pyrrolidone |
| Hydrogen Pressure | 500 - 1500 psig | 5% Rh/Al2O3 | Tetrahydrofuran (B95107) |
| Catalyst Loading | 1 - 5 mol% | - | - |
| Reaction Time | 4 - 12 hours | - | - |
Table 2: Illustrative Parameters for Carboxylic Acid Reduction
| Parameter | Range | Catalyst Example | Solvent Example |
| Temperature | 150 - 280 °C | 0.5% Pd/TiO2 | Water |
| Hydrogen Pressure | 600 - 2000 psig | 5% Ru-Sn/C | Dioxane |
| Catalyst Loading | 2 - 8 mol% | - | - |
| Reaction Time | 6 - 24 hours | - | - |
Analytical and Spectroscopic Characterization Methodologies for 3 Hydroxymethyl Cyclohexanecarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.com For 3-(Hydroxymethyl)cyclohexanecarboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish connectivity and define the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.
One-dimensional ¹H and ¹³C NMR spectra offer the initial assessment of the proton and carbon environments within the molecule.
¹H NMR: The ¹H NMR spectrum provides information on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton. emerypharma.com The spectrum of this compound is expected to show distinct signals for the carboxylic acid proton (highly deshielded, ~10-13 ppm), the alcohol proton, the protons of the hydroxymethyl group (-CH₂O-), and the methine and methylene (B1212753) protons of the cyclohexane ring. princeton.edu
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Characteristic signals are expected for the carbonyl carbon of the carboxylic acid (~170-185 ppm), the carbon of the hydroxymethyl group (~60-70 ppm), and the aliphatic carbons of the cyclohexane ring. princeton.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. harvard.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. youtube.com This allows for the mapping of proton-proton connectivities throughout the cyclohexane ring and the hydroxymethyl group, confirming the adjacencies of different proton signals. emerypharma.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of each carbon signal to its attached proton(s). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting the hydroxymethyl and carboxylic acid substituents to their respective positions on the cyclohexane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| COOH | ~12.0 | ~178 | Broad singlet |
| CH-COOH | ~2.3 | ~43 | Multiplet |
| CH-CH₂OH | ~1.8 | ~40 | Multiplet |
| CH₂OH | ~3.5 | ~65 | Doublet |
| OH (alcohol) | Variable | - | Broad singlet |
| Cyclohexane CH₂ | ~1.2 - 2.1 | ~25 - 35 | Multiplets |
This compound exists as cis and trans diastereomers. NMR spectroscopy is a powerful tool for differentiating these stereoisomers.
Coupling Constant (J) Analysis: The magnitude of the three-bond coupling constants (³JHH) between adjacent protons on the cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus relationship. organicchemistrydata.org In the chair conformation of the cyclohexane ring, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the splitting patterns and J-values of the methine protons at C1 and C3, the relative orientation (cis or trans) of the carboxylic acid and hydroxymethyl groups can be determined.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. organicchemistrydata.orgharvard.edu For the cis isomer, a cross-peak would be expected between the axial protons at C1 and C3. For the trans isomer, where one substituent is axial and the other is equatorial (in the most stable chair conformation), different spatial relationships and corresponding NOE signals would be observed. This allows for an independent confirmation of the stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. youtube.com For this compound (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ), the mass spectrum would provide key verification.
The molecular ion peak (M⁺) would appear at an m/z value corresponding to the molecular weight of the compound. youtube.com In some cases, especially with soft ionization techniques, an [M+H]⁺ or [M-H]⁻ ion may be observed.
Electron impact (EI) ionization typically causes fragmentation of the molecule. libretexts.org The fragmentation pattern provides a fingerprint that can aid in structure confirmation. Common fragmentation pathways for this compound would include:
Loss of a water molecule ([M-H₂O]⁺) from the alcohol or carboxylic acid group.
Loss of the carboxyl group ([M-COOH]⁺). libretexts.orgnih.gov
Cleavage of the C-C bond adjacent to the oxygen of the alcohol, leading to the loss of the hydroxymethyl radical ([M-CH₂OH]⁺). libretexts.org
Decarboxylation followed by fragmentation of the cyclohexane ring.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (Mass/Charge Ratio) | Description |
| [M]⁺ | 158 | Molecular Ion |
| [M-H₂O]⁺ | 140 | Loss of water |
| [M-CH₂OH]⁺ | 127 | Loss of hydroxymethyl radical |
| [M-COOH]⁺ | 113 | Loss of carboxyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound is characterized by the distinct absorption bands of its hydroxyl and carboxyl groups. echemi.com
The key characteristic absorptions are:
O-H Stretching (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org
O-H Stretching (Alcohol): A broad absorption band typically appears in the 3200-3600 cm⁻¹ range. fiveable.mepressbooks.pub This band often overlaps with the broad carboxylic acid O-H stretch.
C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the cyclohexane ring. libretexts.orgpressbooks.pub
C=O Stretching (Carbonyl): A strong, sharp absorption peak is expected in the region of 1690-1760 cm⁻¹ for the carbonyl group of the carboxylic acid. libretexts.org
C-O Stretching: Absorptions corresponding to the C-O stretching of the alcohol and carboxylic acid are expected in the 1050-1300 cm⁻¹ region. libretexts.org
The presence of these specific bands provides strong evidence for the bifunctional nature of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity/Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |
| O-H (Alcohol) | 3200-3600 | Strong, Broad |
| C-H (Aliphatic) | 2850-2960 | Strong |
| C=O (Carbonyl) | 1690-1760 | Strong, Sharp |
| C-O (Alcohol/Acid) | 1050-1300 | Medium-Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction provides the most definitive structural information. nih.govubc.ca This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. rutgers.edu
For this compound, X-ray crystallography can unambiguously:
Confirm the molecular connectivity.
Determine the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. mdpi.com
Establish the preferred conformation (e.g., chair, boat) of the cyclohexane ring in the solid state. nih.gov
Reveal intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and hydroxyl groups, which dictate the crystal packing.
If a chiral resolution is performed and a single enantiomer is crystallized (often as a salt with a chiral counter-ion), X-ray crystallography can be used to determine its absolute configuration (R or S).
The resulting crystal structure provides a complete and highly accurate picture of the molecule's solid-state architecture. libretexts.org
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are indispensable for assessing the purity of a sample and for separating its different stereoisomers. osti.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
Purity Assessment: A primary use of chromatography is to determine the chemical purity of a synthesized sample. Techniques like reverse-phase HPLC can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically quantified by the relative area of the main peak in the chromatogram.
Stereoisomer Separation: Separating the stereoisomers of this compound is a more complex challenge that requires chiral separation techniques. researchgate.net
Diastereomer Separation: The cis and trans diastereomers have different physical properties and can often be separated using standard (achiral) chromatographic methods like HPLC or GC. researchgate.net
Enantiomer Separation: Enantiomers (the R/S pairs of both the cis and trans isomers) have identical physical properties in an achiral environment and cannot be separated on standard columns. Their separation requires a chiral environment. nih.gov This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). chromatographyonline.com The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. Alternatively, the racemic mixture can be derivatized with a chiral reagent to form diastereomers, which can then be separated on an achiral column. chromatographyonline.com
These chromatographic methods are essential for quality control and for obtaining stereochemically pure samples for further study. koreascience.kr
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself exhibits low volatility and high polarity due to the presence of hydroxyl and carboxyl groups, which can engage in hydrogen bonding. libretexts.org This makes its direct analysis by GC challenging, often resulting in poor peak shape, adsorption on the column, and thermal instability. libretexts.orgchromatographyonline.com To overcome these limitations, derivatization is employed to convert the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. gcms.czsigmaaldrich.com
The primary methods for derivatizing compounds with active hydrogens, such as those in hydroxyl and carboxyl groups, are silylation, acylation, and alkylation (specifically esterification for the carboxylic acid). libretexts.org
Silylation: This process replaces the active hydrogen in the -OH and -COOH groups with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com The resulting TMS-ether and TMS-ester are significantly more volatile and thermally stable. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Alkylation/Esterification: This method targets the carboxylic acid group, converting it into an ester, which is more volatile and less polar. libretexts.org Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.orggcms.cz Reagents such as pentafluorobenzyl bromide (PFBBr) can also be used to create derivatives that are highly sensitive to electron capture detectors (ECD). libretexts.orggcms.czscispace.com
Acylation: This technique introduces an acyl group, converting the hydroxyl and carboxyl groups into esters and anhydrides, respectively. research-solution.com Acylation reagents, particularly those containing fluorine atoms (e.g., trifluoroacetic anhydride), can enhance volatility and improve detectability with an ECD. libretexts.orggcms.cz
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. A common choice for such derivatives would be a non-polar or medium-polarity column, such as one coated with 5% phenyl poly(dimethylsiloxane). scispace.comnih.gov Detection is typically performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivative. nih.govrsc.orgnih.gov
| Parameter | Description |
|---|---|
| Derivatization Method | Silylation (dual derivatization of alcohol and acid groups) |
| Derivatizing Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | Heat sample with excess reagent at 70-80°C for 30-60 minutes. sigmaaldrich.com |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). scispace.comrsc.org |
| Injector Temperature | 250-280°C. rsc.orgnih.gov |
| Oven Temperature Program | Initial temp 60-80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. scispace.comnih.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line Temp | 280°C. nih.gov |
| MS Ion Source Temp | 230°C. rsc.org |
| MS Scan Range | m/z 40-550. scispace.comnih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing compounds that are not sufficiently volatile or are thermally unstable, such as this compound. libretexts.orgnih.gov It can be readily applied to determine the purity of the compound and to separate its stereoisomers.
Purity Analysis
For purity assessment, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. For a carboxylic acid, the pH of the mobile phase is a critical parameter, as it controls the ionization state of the carboxyl group. An acidic mobile phase (e.g., buffered with phosphoric acid or formic acid) is typically used to suppress the ionization of the carboxylic acid, leading to better retention and improved peak shape on a reversed-phase column. cipac.org
Detection can be achieved using a variety of detectors. Since this compound lacks a strong chromophore, Ultraviolet (UV) detection at low wavelengths (around 200-210 nm) may be possible but can lack sensitivity and selectivity. nih.gov A Refractive Index (RI) detector can be used, but it is sensitive to temperature and mobile phase composition changes and is not suitable for gradient elution. The most robust method would be coupling the HPLC to a Mass Spectrometer (HPLC-MS), which provides high sensitivity and structural information for peak identification.
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase HPLC |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic or Phosphoric Acid B: Acetonitrile or Methanol. cipac.org |
| Elution | Isocratic or Gradient (e.g., starting with 10% B, increasing to 90% B) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40°C |
| Detector | UV (205 nm), Refractive Index (RI), or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Chiral Separations
This compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The separation of these enantiomers is crucial in fields like pharmaceuticals, where different enantiomers can have distinct biological activities. phenomenex.com This separation is achieved using a chiral stationary phase (CSP). phenomenex.comchiralpedia.com
Polysaccharide-based CSPs are among the most versatile and widely used for the resolution of a broad range of racemates, including chiral carboxylic acids. mdpi.com These CSPs typically consist of derivatives of cellulose (B213188) or amylose (B160209) (e.g., carbamates or esters) coated or immobilized on a silica (B1680970) support. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability. These interactions can include hydrogen bonding, dipole-dipole, and steric interactions. chiraltech.com
The choice of mobile phase is critical for achieving enantioseparation. Normal-phase (e.g., hexane/alcohol mixtures), polar organic (e.g., methanol, ethanol, acetonitrile), and reversed-phase modes can all be employed, and the elution order of enantiomers can sometimes be reversed by changing the mobile phase composition or the specific chiral selector. phenomenex.comresearchgate.net
| Parameter | Description |
|---|---|
| Mode | Chiral HPLC (Normal Phase, Polar Organic, or Reversed Phase) |
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralpak® or Chiralcel® series). mdpi.commdpi.comshimadzu.com |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Mobile Phase (Polar Organic) | Methanol, Ethanol, or Acetonitrile, often with a small amount of acidic or basic additive. researchgate.net |
| Mobile Phase (Reversed Phase) | Water/Acetonitrile or Water/Methanol with a buffer (e.g., ammonium (B1175870) acetate). researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV (205-220 nm) or Mass Spectrometry (MS) |
Computational and Theoretical Studies on 3 Hydroxymethyl Cyclohexanecarboxylic Acid
Conformational Analysis and Energy Minima Determination
The flexible cyclohexane (B81311) ring in 3-(Hydroxymethyl)cyclohexanecarboxylic acid can adopt several conformations, with the chair conformation being the most stable. The presence of two substituents, a hydroxymethyl group and a carboxylic acid group, at positions 1 and 3, leads to the possibility of various stereoisomers and conformers with distinct energy levels.
Computational methods such as Molecular Mechanics (MM) and quantum chemical calculations are employed to determine the preferred conformations of this compound. MM methods, using force fields like MMFF94 or AMBER, are suitable for rapidly exploring a wide range of possible conformations. Quantum chemical calculations, such as Density Functional Theory (DFT) with functionals like B3LYP and a suitable basis set (e.g., 6-31G*), provide more accurate energetic and geometric information for the most plausible conformers identified by MM.
For this compound, the primary conformational consideration is the axial versus equatorial placement of the hydroxymethyl and carboxylic acid groups on the cyclohexane chair. Generally, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Hydroxymethyl Position | Carboxylic Acid Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.85 |
| 3 | Axial | Equatorial | 2.10 |
| 4 | Axial | Axial | 4.50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The diequatorial conformer is predicted to be the most stable due to the minimization of steric strain. The axial conformers are destabilized by 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring.
The different chair conformations of this compound can interconvert through a process known as ring flipping. Computational methods can be used to calculate the energy barriers for these interconversions, which typically proceed through higher-energy twist-boat and boat transition states. The energy barriers for ring flips in substituted cyclohexanes are generally in the range of 10-12 kcal/mol. Understanding these barriers is crucial for describing the dynamic equilibrium of the different conformers at a given temperature.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathways, intermediates, and transition states, it is possible to gain a detailed understanding of the factors that control the reaction's outcome.
A plausible synthetic route to this compound could involve the reduction of a corresponding diester or the hydroboration-oxidation of an unsaturated precursor. Computational modeling of such steps would involve locating the transition state structures for the key bond-forming and bond-breaking events. For instance, in a catalytic hydrogenation of a substituted benzoic acid derivative, DFT calculations can model the substrate's adsorption on the catalyst surface and the subsequent hydrogen transfer steps.
Many synthetic reactions can yield multiple products. Computational modeling can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. For a molecule like this compound with multiple stereocenters, predicting the stereochemical outcome of a reaction is of significant importance. For example, in a catalytic reduction, the stereoselectivity would be influenced by the steric interactions between the substrate and the catalyst, which can be modeled computationally.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy and spatial distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.
Furthermore, the calculation of electrostatic potential maps can visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the acidic proton of the carboxylic acid will be a site of positive potential.
Table 2: Hypothetical Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| Dipole Moment | 2.8 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
These computational predictions of electronic structure and reactivity can guide the design of new synthetic routes and the exploration of the chemical behavior of this compound.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and hydroxyl groups, which possess lone pairs of electrons. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group within the carboxylic acid functionality. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov
| Parameter | Estimated Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Electron-donating capability, related to ionization potential. |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability, related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical stability and reactivity. |
These estimated values suggest that this compound is a relatively stable molecule, with a significant energy barrier for electronic excitation.
Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property or activity. While often used in drug discovery, QSAR methodologies can also be applied to predict non-biological properties such as acidity (pKa), reactivity, and various physicochemical characteristics. researchgate.net
For this compound, a QSAR model could be developed to predict its pKa value based on a set of calculated molecular descriptors. The pKa is a measure of the acidity of the carboxylic acid group and is influenced by the electronic effects of the substituents on the cyclohexane ring. The hydroxymethyl group, being weakly electron-donating, would be expected to slightly increase the pKa compared to unsubstituted cyclohexanecarboxylic acid.
A general form of a QSAR equation for predicting a property like pKa is:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are molecular descriptors.
The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined properties. x-mol.netnih.govoptibrium.com Relevant molecular descriptors for a non-biological QSAR study of this compound and related compounds could include:
| Descriptor Class | Specific Descriptor Example | Relevance to Non-Biological Properties |
|---|---|---|
| Electronic | Partial charge on the acidic proton | Correlates with the ease of proton dissociation (pKa). |
| Topological | Wiener Index | Describes molecular branching and size, which can influence physical properties. |
| Quantum Chemical | HOMO/LUMO energies | Relates to chemical reactivity and stability. |
| Constitutional | Molecular Weight | A fundamental descriptor related to various physical properties. |
| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |
By establishing a statistically significant correlation between these descriptors and a property of interest for a series of related cyclohexane derivatives, the model could then be used to predict that property for this compound.
Intermolecular Interactions and Self-Assembly Modeling (excluding biological)
The functional groups of this compound, namely the carboxylic acid and the hydroxyl group, are capable of forming strong intermolecular hydrogen bonds. nih.govresearchgate.net These interactions are crucial in determining the physical state, crystal structure, and potential for self-assembly of the molecule in non-biological contexts. rsc.orgacs.orgnih.govmdpi.com
Computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can be employed to investigate the nature and strength of these intermolecular interactions. The carboxylic acid groups can form cyclic dimers through two strong hydrogen bonds, a common motif in carboxylic acid crystal structures. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, allowing for the formation of extended hydrogen-bonded networks. dtu.dknih.gov
The self-assembly of this compound into larger ordered structures is driven by a combination of these specific hydrogen bonds and weaker van der Waals interactions. nih.gov Theoretical studies can predict the most stable packing arrangements in the solid state and the dynamics of self-assembly in solution.
The strength of these interactions can be quantified through computational methods. The following table summarizes the types of intermolecular interactions expected for this compound and their estimated energies based on studies of similar functional groups. scispace.comnih.govnih.gov
| Interaction Type | Description | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| Carboxylic Acid Dimer (O-H···O=C) | Two hydrogen bonds between the carboxyl groups of two molecules. | -10 to -15 (for the dimer) |
| Alcohol-Carboxyl Hydrogen Bond (O-H···O=C) | Hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. | -4 to -7 |
| Alcohol-Alcohol Hydrogen Bond (O-H···O-H) | Hydrogen bond between two hydroxyl groups. | -3 to -6 |
| Van der Waals Interactions | Dispersion forces between the cyclohexane rings. | Variable, generally weaker than hydrogen bonds. |
These computational insights into the intermolecular forces are fundamental for understanding and predicting the material properties of this compound, such as its melting point, solubility, and crystal morphology, in non-biological applications.
Future Research Directions and Emerging Paradigms in 3 Hydroxymethyl Cyclohexanecarboxylic Acid Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
A primary thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For 3-(Hydroxymethyl)cyclohexanecarboxylic acid, this involves reimagining reaction conditions and sourcing raw materials from renewable origins.
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Future research will increasingly focus on eliminating or replacing these with environmentally benign alternatives. One key route to cyclohexanecarboxylic acids is the hydrogenation of the corresponding benzoic acid derivatives. wikipedia.org The development of catalytic systems that are highly active and stable in water is a significant area of advancement. organic-chemistry.org Research into heterogeneous catalysts, such as rhodium on carbon (Rh/C), has demonstrated the feasibility of complete hydrogenation of aromatic rings in water under mild conditions, which could be directly applicable to the synthesis of this compound from a benzoic acid precursor. organic-chemistry.org The use of protic solvents like water can enhance the rates of hydrogenation and hydrogenolysis by weakening the binding of hydrogen to the catalyst surface, thereby increasing its activity. digitellinc.com
Solvent-free reaction conditions represent another frontier. science.gov Techniques such as microwave-assisted or infrared-mediated synthesis, which have been successfully applied to other carboxylic acids, could offer rapid and efficient routes that eliminate the need for a solvent altogether. science.govresearchgate.net These methods not only reduce waste but can also lead to higher yields and shorter reaction times.
| Approach | Traditional Method | Emerging Green Alternative | Rationale & Benefits |
| Solvent | Volatile Organic Solvents (e.g., hexane, toluene) | Water or Solvent-Free Conditions | Reduces environmental pollution, improves safety, simplifies purification. organic-chemistry.orgscience.gov |
| Catalysis | Homogeneous catalysts | Heterogeneous catalysts active in aqueous media | Facilitates catalyst recovery and recycling, enhances process sustainability. organic-chemistry.org |
| Energy Input | Conventional heating (oil baths) | Microwave or Infrared irradiation | Provides rapid and efficient energy transfer, potentially reducing reaction times and side products. science.govresearchgate.net |
This table provides a comparative overview of traditional versus emerging green synthesis approaches applicable to this compound.
The chemical industry's dependence on finite petrochemical feedstocks is a major sustainability challenge. acs.org Future syntheses of this compound will likely leverage renewable biomass as a starting point. u-szeged.hu Nature provides a rich source of highly functionalized cyclic molecules that can serve as precursors.
Lignocellulosic biomass, for example, is the most abundant form of terrestrial biomass and a rich source of aromatic compounds from its lignin (B12514952) component. kit.edugreenchemistry-toolkit.org Innovative biorefinery concepts focus on the deconstruction of lignin into platform molecules like phenol (B47542), which could then be functionalized and hydrogenated to yield cyclohexanecarboxylic acid derivatives. greenchemistry-toolkit.orgacsgcipr.org Another promising avenue is the use of carbohydrates. kit.edu Molecules like shikimic acid and quinic acid, which are key intermediates in plant and microbial metabolism and feature the cyclohexane (B81311) ring, are attractive bio-based starting materials. wikipedia.org The conversion of such biomass-derived platform molecules into value-added chemicals is a cornerstone of building a sustainable chemical industry. rsc.orgpsu.edu
| Feedstock Source | Potential Precursor(s) | Conversion Strategy |
| Lignocellulose | Phenolic compounds, Benzoic acid derivatives | Depolymerization, Oxidation, Hydrogenation greenchemistry-toolkit.org |
| Carbohydrates (Sugars) | Shikimic acid, Quinic acid | Fermentation, Biocatalysis, Chemical modification wikipedia.org |
| Plant Terpenes | Limonene, Pinenes | Ozonolysis, Oxidation, Ring modification |
This table outlines potential renewable feedstocks and their conversion pathways for the synthesis of this compound.
Integration with Automated Synthesis and Flow Chemistry
The integration of automation and flow chemistry is set to accelerate the pace of chemical research and development. Automated synthesis platforms, utilizing robotics and high-throughput screening techniques, can perform hundreds or even thousands of experiments in a single day. researchgate.net This technology could be applied to rapidly optimize the synthesis of this compound by systematically screening a wide range of catalysts, reaction conditions, and solvents with minimal material consumption. researchgate.net
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. For reactions like hydrogenation, flow reactors can allow for the safe handling of hydrogen gas at high pressures and temperatures, leading to higher efficiency and throughput. The automation of such systems will enable the on-demand synthesis of specific derivatives, facilitating faster discovery cycles.
Advancements in Stereocontrol for Complex Derivative Synthesis
This compound possesses multiple stereocenters, meaning its biological and material properties are highly dependent on its specific stereoisomeric form. Consequently, precise control over stereochemistry is paramount. Future research will focus heavily on developing advanced asymmetric synthesis methods to access enantiomerically pure forms of the molecule and its derivatives.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. rsc.org Asymmetric [3+3] cycloadditions, for instance, are potent methods for constructing chiral six-membered rings. rsc.org Furthermore, substrate-controlled cyclization strategies, which leverage existing chirality within the starting material to direct the formation of new stereocenters, are both elegant and efficient. mdpi.comresearchgate.net The development of enzymatic and chemo-enzymatic routes, as demonstrated in the synthesis of related cis-3-hydroxycyclohexane carboxylic acid derivatives, offers another highly selective approach to obtaining specific enantiomers. google.com These advanced stereocontrol strategies will be crucial for synthesizing complex derivatives for applications in pharmaceuticals and chiral materials. researchgate.netchiralpedia.com
Exploration of Novel Non-Traditional Applications in Materials and Catalysis
While its potential applications in pharmaceuticals are significant, the unique structure of this compound makes it an attractive candidate for novel roles in materials science and catalysis. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows it to act as an A-B type monomer for polymerization. This could lead to the creation of novel polyesters and polyamides. The rigid cycloaliphatic backbone would likely impart desirable properties to these polymers, such as high thermal stability, chemical resistance, and enhanced mechanical strength, making them suitable for specialty engineering plastics or high-performance coatings.
Furthermore, the chiral variants of this molecule could be employed as building blocks for chiral polymers or as ligands in asymmetric catalysis. By coordinating with a metal center, enantiopure derivatives of this compound could create a chiral environment, enabling the selective synthesis of one enantiomer of a target molecule—a process of immense value in the fine chemical and pharmaceutical industries.
Chemoinformatic and Machine Learning Assisted Compound Discovery
The intersection of chemistry with data science is creating powerful new paradigms for molecular discovery. Chemoinformatics and machine learning (ML) are becoming indispensable tools for navigating the vastness of chemical space. nih.govnih.gov For this compound, these computational approaches can accelerate the discovery of new derivatives with desired properties.
Machine learning models, trained on existing chemical data, can predict a wide range of properties for novel, virtual derivatives, from their physical characteristics to their potential biological activity (Quantitative Structure-Activity Relationship, or QSAR). nih.govmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov Generative models can even design entirely new molecules based on desired functional criteria. hackernoon.commdpi.com These in silico techniques can be used to screen vast virtual libraries to identify derivatives with potential applications as new materials, catalysts, or therapeutic agents, guiding and focusing experimental efforts. rsc.orgnih.gov
Q & A
Basic: How can researchers optimize the synthesis of 3-(Hydroxymethyl)cyclohexanecarboxylic acid to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves evaluating reaction conditions such as catalysts, temperature, and pressure. For example, carboxylation of benzene derivatives under high pressure and temperature with catalysts (e.g., transition metals or acids) is a common approach . Comparative studies between hydrolysis of nitriles and carboxylation routes can identify optimal conditions. Key parameters to monitor include reaction time, solvent polarity, and post-synthetic purification (e.g., recrystallization or chromatography). Analytical techniques like HPLC or NMR should validate purity.
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy : Assign stereochemistry and confirm hydroxyl/methyl group positions via H and C NMR .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., ESI-MS or GC-MS) .
- Chromatography : Use HPLC with UV detection to assess purity and resolve enantiomers if chiral centers are present .
- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm, carbonyl at ~1700 cm) .
Advanced: How can stereoselective synthesis of chiral derivatives of this compound be achieved?
Methodological Answer:
Chiral synthesis often employs asymmetric catalysis or enzymatic resolution. For example:
- Asymmetric Hydrogenation : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to induce enantioselectivity in cyclohexene precursors .
- Enzymatic Hydrolysis : Lipases or esterases can resolve racemic mixtures of esters into enantiopure acids .
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for high enantiomeric excess (ee) . Validate outcomes via chiral HPLC or polarimetry.
Advanced: What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Methodological Answer:
Biological screening involves:
- In Vitro Assays : Test antiviral or enzyme inhibitory activity (e.g., factor Xa inhibition) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ester groups, hydroxyl positions) and correlate with activity trends .
- Computational Docking : Predict binding modes to target proteins (e.g., viral proteases) using molecular modeling software (AutoDock, Schrödinger) .
Basic: What safety protocols should be followed when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
- Emergency Procedures : Immediate flushing with water for spills on skin and ethanol for decontamination .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced reactivity?
Methodological Answer:
- DFT Calculations : Predict thermodynamic stability and reaction pathways (e.g., carboxylation energy barriers) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate interactions with biological targets to optimize binding affinity .
- QSAR Models : Corrogate electronic (Hammett σ) or steric parameters (Taft constants) with observed reactivity .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-hydroxycyclohexanecarboxylic acid) to identify anomalous peaks .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Isotopic Labeling : Introduce C or H labels to track specific functional groups during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
